Glycoursodeoxycholic acid

Pharmacokinetics Bile acid absorption Drug formulation

Researchers using UDCA or TUDCA in bile acid signaling face absorption variability and feedback suppression confounds. GUDCA (CAS 64480-66-6) resolves these: • Near-complete intestinal absorption (i.d./i.v. ratio ≈1.0) independent of formulation or pH-no enteric coating required • Non-suppressive FXR activation: CYP7A1 mRNA unchanged at 100 μmol/L, vs GCDCA reducing to 2% of control • Unique TLCA-B. vulgatus-TGR5 metabolic axis for gut microbiota studies; also reduces atherosclerotic plaque area in ApoE-/- models • ≥98% purity; DMSO-soluble at 80-125 mg/mL for convenient stock preparation Full QC documentation. Global shipping from regional hubs.

Molecular Formula C26H43NO5
Molecular Weight 449.6 g/mol
CAS No. 64480-66-6
Cat. No. B018196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycoursodeoxycholic acid
CAS64480-66-6
SynonymsN-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine;  3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine;  Glycylursodeoxycholic acid;  N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine;  N-[(3.alpha.,5.beta.,7.beta.)-3,7-
Molecular FormulaC26H43NO5
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1
InChIKeyGHCZAUBVMUEKKP-XROMFQGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.00135 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Glycoursodeoxycholic Acid (GUDCA) Overview


Glycoursodeoxycholic acid (GUDCA; CAS 64480-66-6) is the glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), formed endogenously via hepatic conjugation [1]. As an acyl glycine and bile acid-glycine conjugate with molecular formula C26H43NO5 and molecular weight 449.62 g/mol , GUDCA is distinguished by its role as the quantitatively dominant circulating metabolite in patients receiving UDCA therapy—representing more than 50% of total bile acids compared to less than 10% for tauroursodeoxycholic acid (TUDCA) [1]. Unlike UDCA, which exhibits poor solubility at physiological pH requiring micellar solubilization at pH 8.4, GUDCA maintains higher aqueous solubility at lower pH (6.4), enabling superior formulation flexibility and consistent absorption profiles independent of enteric coating [2]. This compound serves as a dual agonist of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor TGR5 (GPBAR1) , positioning it as a critical research tool for investigating bile acid signaling, gut microbiota modulation, and metabolic regulation in preclinical models of diabetes [3], atherosclerosis [4], and neurodegenerative disorders [1].

1 Bile acid signaling probe: dual FXR/TGR5 agonist for preclinical signaling studies
2 Formulation-independent oral absorption: higher solubility at pH 6.4 supports studies without enteric coating
3 Non-suppressive CYP7A1 profile: allows FXR engagement without feedback inhibition in hepatocyte assays
4 Microbiota-metabolic axis: reported TLCA elevation and B. vulgatus enrichment for gut microbiota research

Why GUDCA Cannot Be Replaced by UDCA or TUDCA


Substituting GUDCA with unconjugated ursodeoxycholic acid (UDCA) or tauroursodeoxycholic acid (TUDCA) introduces fundamental confounds in experimental systems due to three non-interchangeable physicochemical and biological properties. First, intestinal absorption kinetics differ markedly: UDCA requires enteric coating or micellar solubilization at pH 8.4 for adequate absorption (i.d./i.v. recovery ratio = 0.55 for acid form), whereas GUDCA achieves near-complete absorption (ratio ≈ 1) regardless of formulation due to its higher solubility at physiological pH 6.4 [1]. Second, receptor pharmacology diverges: GUDCA exhibits a distinct FXR activation profile that does not suppress bile acid synthesis at 100 μmol/L, unlike glycochenodeoxycholic acid (GCDCA) which reduces CYP7A1 mRNA to 2% ± 1% of controls [2]. Third, in vivo metabolic fate and microbial interactions are conjugation-specific: GUDCA administration in mice elevates taurolithocholic acid (TLCA) levels and increases Bacteroides vulgatus abundance—effects not replicated by TUDCA or UDCA [3]. While all three compounds suppress colitis severity equally in DSS-induced mouse models [4], the selection of GUDCA is mandated when the research objective requires a bile acid species that is (a) formulation-independent in absorption, (b) clinically prevalent in human circulation post-UDCA therapy, and (c) mechanistically distinct in FXR/TGR5 signaling outcomes. The quantitative evidence below substantiates these differentiation dimensions.

Absorption
GUDCA: near-complete absorption (ratio ~1.0) at pH 6.4, independent of formulation
UDCA may require micellar solubilization at pH 8.4; absorption may shift without enteric coating
CYP7A1
GUDCA: no significant suppression of bile acid synthesis
GCDCA or GDCA strongly suppress CYP7A1 mRNA; may confound feedback regulation studies
Microbiota
GUDCA elevates TLCA and enriches B. vulgatus
TUDCA or UDCA do not reproduce this TLCA-microbiota axis; metabolic endpoint context may differ

GUDCA Quantitative Differentiation Evidence


pH-Independent Intestinal Absorption vs UDCA

Glycoursodeoxycholic acid (GUDCA) demonstrates pH-independent intestinal absorption, unlike unconjugated ursodeoxycholic acid (UDCA). In bile fistula rat studies, the ratio of biliary recovery following intraduodenal versus intravenous administration was approximately 1.0 for GUDCA in acid form, compared to only 0.55 for UDCA acid [1]. This difference stems from GUDCA's higher aqueous solubility at lower pH (6.4), whereas UDCA requires micellar solubilization at pH 8.4 for effective absorption [1]. In human studies, enteric-coated sodium ursodeoxycholate increased UDCA AUC to 45±8 µmol/L·hr, significantly higher than UDCA acid in gelatin capsules (26±5 µmol/L·hr; P<0.01) [1]. In contrast, GUDCA absorption showed no difference between enteric-coated sodium salt and acid form in gelatin capsules, confirming its formulation-independent bioavailability [1].

Absorption efficiency
Head-to-head
Recovery ratio ~1.0 (GUDCA) vs 0.55 (UDCA)
Supports formulation-independent absorption context
Bile fistula rat model; i.d./i.v. biliary recovery
Pharmacokinetics Bile acid absorption Drug formulation Enterohepatic circulation

Regional Intestinal Absorption: Gut Sac Model

GUDCA exhibits region-specific absorption distinct from UDCA, with implications for targeted intestinal delivery research. Using the everted gut sac technique in rats, UDCA was absorbed throughout the small intestine to approximately the same extent [1]. In contrast, GUDCA and TUDCA showed variable absorption between jejunum and ileum, with jejunal absorption lower than UDCA but terminal ileal absorption more efficient than UDCA [1]. Importantly, ileal uptake of all three bile acids was inhibited by 2,4-dinitrophenol (a metabolic inhibitor), confirming active transport involvement, whereas jejunal uptake was unaffected [1].

Regional absorption
Head-to-head
Ileum-preferential (GUDCA) vs uniform small-intestine uptake (UDCA)
Supports ileal transport and ASBT research context
Rat everted gut sac; active transport inhibition confirmed
Intestinal transport Bile acid conjugation Active transport Ileal uptake

CYP7A1 Non-Suppression in Human Hepatocytes

GUDCA (100 μmol/L) does not suppress bile acid synthesis in primary human hepatocytes, unlike other glycine-conjugated bile acids. In 24-hour treatment assays, GCDCA and GDCA (both 100 μmol/L) markedly reduced CYP7A1 mRNA levels to 2% ± 1% and 2% ± 1% of controls, respectively, and decreased cholic acid formation to 44% ± 4% and 67% ± 11% [1]. GCA (100 μmol/L) reduced CYP7A1 mRNA to 29% ± 11% of controls [1]. In contrast, GUDCA (100 μmol/L) had no significant effect on CYP7A1 mRNA levels or on CYP8B1 and CYP27A1 expression, and did not alter cholic acid or chenodeoxycholic acid synthesis [1].

CYP7A1 mRNA
Head-to-head
No significant suppression (100 µM GUDCA)
Supports FXR signaling without feedback inhibition
Primary human hepatocytes 24h; GCDCA/GDCA reduced to 2% of control
FXR signaling Bile acid synthesis CYP7A1 regulation Hepatocyte metabolism

Biliary Bicarbonate Excretion vs UDCA

GUDCA and TUDCA exhibit distinct effects on biliary bicarbonate excretion compared to UDCA. In bile fistula rats receiving intravenous infusion of 0.3 or 0.6 μmol/min/100 g body weight, UDCA significantly increased biliary bicarbonate concentration, whereas GUDCA and TUDCA did not significantly change bicarbonate concentration [1]. All three compounds significantly increased biliary excretion of cholesterol, phospholipid, bilirubin, and total Ca2+ [1]. The choleretic effect (increased bile flow) was dose-dependent for all compounds examined [1].

Biliary bicarbonate
Head-to-head
No change (GUDCA) vs increased bicarbonate (UDCA)
Supports bicarbonate-independent choleresis context
Bile fistula rat model; i.v. infusion 0.3-0.6 µmol/min/100g
Choleresis Biliary excretion Hepatobiliary transport Bile acid conjugates

Caspase-3 Inhibition in Neuroprotection

While both GUDCA and UDCA reduce apoptotic cell death induced by unconjugated bilirubin (UCB) in human brain microvascular endothelial cells, only GUDCA significantly counteracts caspase-3 activation [1]. In this in vitro blood-brain barrier model, both bile acids prevented UCB-induced interleukin-6 mRNA upregulation, but only UDCA abrogated cytokine release [1]. In primary cultured rat neurons, GUDCA fully abrogated UCB-induced cytochrome c oxidase inhibition and significantly prevented oxidative stress, metabolic alterations, and cell death [2].

Caspase-3 activation
Head-to-head
Reported caspase-3 inhibition (GUDCA) vs no effect (UDCA)
Supports caspase-dependent neuroprotection pathway studies
Human BBB endothelial cells; UCB-induced apoptosis model
Neuroprotection Unconjugated bilirubin Caspase-3 Blood-brain barrier

Gut Microbiota Modulation and TLCA Elevation

GUDCA administration in mice produces unique alterations in the bile acid pool and gut microbiota composition not observed with UDCA or TUDCA treatment. GUDCA treatment resulted in elevated taurolithocholic acid (TLCA) levels and increased abundance of Bacteroides vulgatus, leading to activation of adipose TGR5 and upregulation of UCP-1 expression, thereby enhancing white adipose tissue thermogenesis [1]. This specific metabolic-microbiota axis was not reported in parallel studies of UDCA or TUDCA administration [1]. In colitis models, all three bile acids (UDCA, GUDCA, TUDCA) equally suppressed DSS-induced colitis severity, normalized the Firmicutes/Bacteroidetes ratio, prevented loss of Clostridium cluster XIVa, and increased Akkermansia muciniphila abundance [2].

Microbiota-TLCA axis
Class-level
Unique TLCA elevation and B. vulgatus enrichment
Supports microbiota-bile acid-metabolic crosstalk research
Mouse model; TGR5-UCP1 activation reported; data to verify
Gut microbiota Bile acid metabolism TGR5 activation Type 2 diabetes

GUDCA Research Application Scenarios


pH-Independent Oral Bioavailability Studies

Investigators designing oral dosing regimens for bile acid therapeutics in rodent models should select GUDCA (CAS 64480-66-6) over UDCA when formulation-independent absorption is critical. Evidence demonstrates that GUDCA achieves complete intestinal absorption (i.d./i.v. biliary recovery ratio ≈ 1.0) regardless of whether it is administered as the free acid or as a sodium salt, without requiring enteric coating [1]. This contrasts with UDCA, which requires micellar solubilization at pH 8.4 and exhibits reduced absorption (ratio = 0.55) when administered as the free acid in gelatin capsules [1]. This property simplifies experimental design by eliminating formulation variables that confound bioavailability assessment. For in vivo studies, GUDCA can be formulated as an oral homogeneous suspension in CMC-Na at ≥5 mg/mL .

Hepatocyte FXR Signaling Without CYP7A1 Suppression

Researchers using primary human hepatocytes or hepatocyte-derived cell lines to study bile acid signaling should procure GUDCA rather than GCDCA or GDCA when the objective requires FXR engagement without triggering feedback suppression of CYP7A1. Quantitative evidence from 24-hour treatment studies shows that GUDCA (100 μmol/L) does not alter CYP7A1 mRNA levels, whereas GCDCA and GDCA reduce CYP7A1 mRNA to 2% ± 1% of controls and decrease cholic acid formation to 44% ± 4% and 67% ± 11%, respectively [2]. This non-suppressive profile allows investigators to isolate receptor-mediated effects from confounding changes in endogenous bile acid synthesis. For hepatocyte assays, GUDCA dissolves readily in DMSO at 80-125 mg/mL (178-278 mM) [3], facilitating preparation of concentrated stock solutions.

Gut Microbiota-Bile Acid Axis in Metabolic Disease

Studies investigating the intersection of bile acid metabolism, gut microbiota composition, and host metabolic outcomes—particularly in type 2 diabetes or obesity models—should utilize GUDCA based on its unique ability to elevate taurolithocholic acid (TLCA) levels and enrich Bacteroides vulgatus abundance [4]. This specific metabolic-microbiota signature activates adipose TGR5 and upregulates UCP-1, enhancing white adipose tissue thermogenesis [4]. While UDCA, GUDCA, and TUDCA all demonstrate anti-colitic efficacy in IBD models [5], only GUDCA has been shown to trigger this distinct TLCA-B. vulgatus-TGR5 axis. For atherosclerosis research, GUDCA administration (in ApoE-/- mice) reduces plaque area, ameliorates local inflammation, and elevates plaque stability [6].

Caspase-Dependent Neuroprotection Studies

Investigators studying bile acid-mediated neuroprotection in models of unconjugated bilirubin (UCB) toxicity, neonatal hyperbilirubinemia, or neurodegenerative disorders should select GUDCA when the experimental endpoint includes caspase-3 activation or cytochrome c oxidase inhibition. Evidence from human blood-brain barrier endothelial cell models demonstrates that while both GUDCA and UDCA reduce UCB-induced apoptotic cell death, only GUDCA significantly counteracts caspase-3 activation [7]. In primary rat neuron cultures, GUDCA fully abrogates UCB-induced cytochrome c oxidase inhibition and prevents oxidative stress [8]. This mechanistic distinction enables precise interrogation of caspase-dependent versus caspase-independent neuroprotective pathways.

Application
Selection Property
Validation Focus
Oral formulation absorption studies
Conjugation-dependent solubility profile
Verify absorption without enteric coating in preclinical models
Hepatocyte FXR signaling studies
Non-suppressive CYP7A1 profile
Confirm receptor engagement without altered bile acid synthesis
Microbiota-bile acid crosstalk studies
Unique TLCA/B. vulgatus axis
Validate microbiota shifts and TGR5 activation in metabolic models
Neuroprotection pathway studies
Caspase-3 inhibition capability
Assess caspase-3 pathway modulation in neuronal cultures

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